molecular formula C11H12FN3O B2764308 3-Fluoro-4-((1-methyl-1H-pyrazol-4-yl)methoxy)aniline CAS No. 1006960-98-0

3-Fluoro-4-((1-methyl-1H-pyrazol-4-yl)methoxy)aniline

Cat. No.: B2764308
CAS No.: 1006960-98-0
M. Wt: 221.235
InChI Key: SPOGLMBNECXWBP-UHFFFAOYSA-N
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Description

“3-Fluoro-4-((1-methyl-1H-pyrazol-4-yl)methoxy)aniline” is a chemical compound that has been mentioned in the context of structure-based drug design . It has been associated with the development of high-affinity irreversible inhibitors targeting oncogenic EGFR mutants .


Synthesis Analysis

The synthesis of compounds similar to “this compound” involves complex chemical reactions . For instance, imidazole, a five-membered heterocyclic moiety, is often used as a core structure in the development of new drugs . The synthesis of these compounds often involves reactions with various reagents and catalysts .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various techniques. For example, the structure of a similar compound was determined using X-ray diffraction .


Chemical Reactions Analysis

The chemical reactions involving “this compound” can be complex and varied. For instance, the compound may participate in various chemical reactions, including those involving other heterocyclic compounds .

Scientific Research Applications

Facile Synthesis and Antimicrobial Activity

A study conducted by Banoji et al. (2022) developed a one-pot synthetic method for a new class of pyrazol-4-yl- and 2H-chromene-based substituted anilines. This method utilized common organocatalysts and inexpensive starting materials, resulting in compounds with significant antibacterial and antifungal activities against tested microbial strains. This highlights the compound's potential use in developing fluorescence probes for biological imaging and antimicrobial agents (Banoji et al., 2022).

Synthesis and Catalytic Activity in Polymerization

Kim et al. (2012) investigated the synthesis and X-ray crystal structure of derivatives from the N,N-bis(1H-pyrazolyl-1-methyl)aniline(dichloro)Zn(II) complex. The study revealed the complexes' distorted tetrahedral geometry and their catalytic activity in the polymerization of methyl methacrylate, leading to polymers with higher molecular weight and narrow polydispersity index. This suggests the compound's utility in materials science, particularly in the synthesis of polymers with specific properties (Kim et al., 2012).

Docking and Quantitative Structure–Activity Relationship Studies

Research by Caballero et al. (2011) on derivatives related to 3-Fluoro-4-((1-methyl-1H-pyrazol-4-yl)methoxy)aniline involved docking and quantitative structure–activity relationship (QSAR) studies for c-Met kinase inhibitors. This comprehensive analysis helped in understanding the molecular features contributing to high inhibitory activity, indicating the compound's relevance in designing inhibitors for cancer treatment (Caballero et al., 2011).

Synthesis and Antimicrobial Activity of Schiff’s Base

A study by Mistry et al. (2016) focused on the synthesis of Schiff’s bases, azetidinones, and thiazolidinones derived from similar compounds, demonstrating excellent to good antibacterial activity. These findings underline the potential of this compound derivatives in developing new antimicrobial agents (Mistry et al., 2016).

Versatile Building Blocks for Synthesis

Shi et al. (1996) utilized derivatives of this compound for the efficient synthesis of fluorine-bearing pyrazolones, pyrimidines, coumarines, and benzothiopyranones. This research highlights the compound's versatility as a building block in the synthesis of fluorinated heterocyclic compounds, valuable in medicinal chemistry and materials science (Shi et al., 1996).

Mechanism of Action

Target of Action

Similar compounds have been reported to interact with various biological targets

Mode of Action

The exact mode of action of 3-Fluoro-4-((1-methyl-1H-pyrazol-4-yl)methoxy)aniline is currently unknown. It is synthesized via direct reductive amination of 3-(4-methoxyphenyl)-1-phenyl-1h-pyrazole-4-carbaldehyde with 3-chloro-4-fluoroaniline . The compound’s interaction with its targets and the resulting changes would depend on the specific biological targets it interacts with.

Biochemical Pathways

Similar compounds have been reported to affect various biochemical pathways

Result of Action

Similar compounds have been reported to have various biological activities

Properties

IUPAC Name

3-fluoro-4-[(1-methylpyrazol-4-yl)methoxy]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3O/c1-15-6-8(5-14-15)7-16-11-3-2-9(13)4-10(11)12/h2-6H,7,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPOGLMBNECXWBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)COC2=C(C=C(C=C2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006960-98-0
Record name 3-fluoro-4-[(1-methyl-1H-pyrazol-4-yl)methoxy]aniline
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